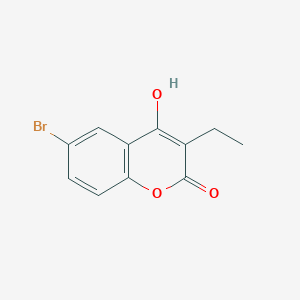

6-Bromo-3-ethyl-4-hydroxy-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Bromo-3-ethyl-4-hydroxy-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure. This particular compound features a bromine atom at the 6th position, an ethyl group at the 3rd position, and a hydroxyl group at the 4th position, making it a unique and valuable molecule in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-ethyl-4-hydroxy-2H-chromen-2-one typically involves the bromination of 3-ethyl-4-hydroxy-2H-chromen-2-one. One common method is the electrophilic bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-ethyl-4-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The carbonyl group in the chromenone structure can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), catalysts (palladium, copper).

Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).

Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ether, tetrahydrofuran).

Major Products Formed

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 6-Bromo-3-ethyl-4-oxo-2H-chromen-2-one.

Reduction: 6-Bromo-3-ethyl-4-hydroxy-2H-chromen-2-ol.

Scientific Research Applications

6-Bromo-3-ethyl-4-hydroxy-2H-chromen-2-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

Medicine: Explored for its anticoagulant, anti-inflammatory, and antioxidant properties.

Industry: Utilized in the development of fluorescent dyes, optical brighteners, and photosensitizers.

Mechanism of Action

The mechanism of action of 6-Bromo-3-ethyl-4-hydroxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

Antimicrobial Activity: Disrupts bacterial cell wall synthesis and inhibits key enzymes involved in microbial metabolism.

Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

Antioxidant Activity: Scavenges free radicals and upregulates antioxidant enzymes like superoxide dismutase and catalase.

Comparison with Similar Compounds

Similar Compounds

6-Bromo-4-hydroxy-2H-chromen-2-one: Lacks the ethyl group at the 3rd position.

3-Ethyl-4-hydroxy-2H-chromen-2-one: Lacks the bromine atom at the 6th position.

4-Hydroxy-2H-chromen-2-one: Lacks both the bromine atom and the ethyl group.

Uniqueness

6-Bromo-3-ethyl-4-hydroxy-2H-chromen-2-one is unique due to the presence of both the bromine atom and the ethyl group, which confer distinct chemical reactivity and biological activity. This combination of substituents enhances its potential as a versatile scaffold for the development of new therapeutic agents and industrial applications .

Biological Activity

6-Bromo-3-ethyl-4-hydroxy-2H-chromen-2-one, a compound belonging to the coumarin family, has garnered attention for its diverse biological activities, particularly in cancer research. This article provides an overview of its biological activity, including cytotoxicity, mechanisms of action, and structure-activity relationships (SAR), supported by data tables and relevant case studies.

Overview of Coumarins

Coumarins are a class of compounds known for their wide range of pharmacological properties, including antitumor , anti-inflammatory , anticoagulant , and antioxidant activities. The structural diversity of coumarins allows for various modifications that can enhance their biological efficacy .

Antitumor Activity

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. The compound has been evaluated for its ability to inhibit cell growth in liver carcinoma (HEPG2) and breast cancer (MCF-7) cells.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HEPG2 | 18.5 |

| This compound | MCF-7 | 22.3 |

| Doxorubicin | HEPG2 | 0.5 |

| Doxorubicin | MCF-7 | 0.7 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The results demonstrate that this compound exhibits significant cytotoxicity, although less potent than doxorubicin, a standard chemotherapeutic agent .

The mechanism through which this compound exerts its antitumor effects includes:

- Inhibition of Cell Proliferation : The compound disrupts the cell cycle, leading to apoptosis in cancer cells.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels contribute to oxidative stress, promoting cell death.

- Targeting Specific Proteins : Molecular docking studies suggest that the compound interacts with cyclin-dependent kinases (CDKs), inhibiting their activity and thereby blocking cancer cell proliferation .

Structure-Activity Relationship (SAR)

The modifications on the coumarin structure significantly influence its biological activity. For instance:

- The presence of a bromine atom at position 6 enhances the cytotoxicity compared to non-brominated analogs.

- Substituents at position 3 (like ethyl groups) also play a crucial role in modulating activity.

Table 2: SAR Analysis of Coumarin Derivatives

| Compound Variant | Position of Substitution | IC50 (µM) |

|---|---|---|

| 6-Bromo-3-methyl-coumarin | 3 | 30 |

| 6-Bromo-3-nitro-coumarin | 3 | 15 |

| 6-Bromo-3-butyl-coumarin | 3 | 25 |

This table illustrates how different substituents can alter the effectiveness of coumarin derivatives against cancer cells .

Case Studies

Several case studies have focused on the antitumor properties of coumarins similar to this compound:

- Study on Liver Carcinoma Cells : A study demonstrated that compounds with similar structures showed significant cytotoxicity against liver carcinoma cells with IC50 values ranging from 10 to 30 µM, indicating potential for therapeutic use .

- Breast Cancer Research : Another investigation into breast cancer cell lines revealed that certain coumarin derivatives could inhibit tumor growth by inducing apoptosis through ROS generation and CDK inhibition .

Properties

Molecular Formula |

C11H9BrO3 |

|---|---|

Molecular Weight |

269.09 g/mol |

IUPAC Name |

6-bromo-3-ethyl-4-hydroxychromen-2-one |

InChI |

InChI=1S/C11H9BrO3/c1-2-7-10(13)8-5-6(12)3-4-9(8)15-11(7)14/h3-5,13H,2H2,1H3 |

InChI Key |

YZWQKQUERBGFRK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C2=C(C=CC(=C2)Br)OC1=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.